molecular formula C36H42ClN3O4 B1433050 Cyanine5 NHS ester (chloride) CAS No. 1393470-85-3

Cyanine5 NHS ester (chloride)

Cat. No.: B1433050
CAS No.: 1393470-85-3
M. Wt: 616.2 g/mol
InChI Key: WYDRTLYIBJFWFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine5 NHS ester (chloride) is a red-emitting fluorescent dye widely used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is particularly valued in scientific research for its ability to provide bright, stable fluorescence, making it an essential tool in various biological and chemical applications .

Mechanism of Action

Target of Action

Cyanine5 NHS ester (chloride) is a reactive dye that primarily targets amino groups in peptides, proteins, and oligonucleotides . It is used for labeling these biomolecules, making it a valuable tool in biological research and medical diagnostics.

Mode of Action

The compound interacts with its targets through a chemical reaction. Specifically, it reacts with the free amino group on the cysteine amino acid present in terminal peptides . This reaction forms a stable amide bond, attaching the Cyanine5 molecule to the biomolecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyanine5 NHS ester (chloride) are not typically discussed in the context of traditional pharmacokinetics, as the compound is not administered as a drug. Instead, it is used as a research tool to label biomolecules in vitro. It’s worth noting that the compound requires a small amount of organic co-solvent (such as dmf or dmso) for labeling reactions .

Result of Action

The result of Cyanine5 NHS ester (chloride)'s action is the successful labeling of target biomolecules with a fluorescent tag. This enables the visualization of these molecules under appropriate detection systems. For instance, quantities as small as 1 nmol can be detected in gel electrophoresis by the naked eye .

Action Environment

The action of Cyanine5 NHS ester (chloride) can be influenced by various environmental factors. For instance, the compound’s solubility is low in water, requiring the use of an organic co-solvent for labeling reactions . Additionally, the compound is reported to be light-sensitive , indicating that exposure to light could potentially affect its stability and efficacy. Therefore, it is typically stored under dark conditions to maintain its integrity .

Biochemical Analysis

Biochemical Properties

Cyanine5 NHS ester (chloride) plays a crucial role in biochemical reactions by covalently binding to amino groups present in biomolecules. This interaction is facilitated by the N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds. The primary targets of Cyanine5 NHS ester (chloride) include peptides, proteins, and oligonucleotides. The dye’s ability to label these biomolecules enables researchers to track and visualize their behavior in various experimental settings .

Cellular Effects

Cyanine5 NHS ester (chloride) influences various cellular processes by labeling specific proteins and peptides. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the dye can be used to study the localization and interaction of proteins within cells, providing insights into cellular functions and mechanisms. Additionally, Cyanine5 NHS ester (chloride) can be employed in flow cytometry and fluorescence microscopy to analyze cell populations and their responses to different stimuli .

Molecular Mechanism

The molecular mechanism of Cyanine5 NHS ester (chloride) involves its reaction with primary amines in biomolecules. The NHS ester group of the dye reacts with the amino groups to form stable amide bonds, resulting in the covalent attachment of the dye to the target molecule. This labeling process allows for the visualization and tracking of the labeled biomolecules in various experimental conditions. The fluorescent properties of Cyanine5 NHS ester (chloride) enable researchers to monitor the behavior and interactions of the labeled molecules in real-time .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyanine5 NHS ester (chloride) can change over time due to factors such as stability and degradation. The dye is generally stable when stored under recommended conditions, such as at low temperatures and protected from light. Prolonged exposure to light or improper storage conditions can lead to degradation, affecting the dye’s fluorescence and labeling efficiency. Long-term studies have shown that Cyanine5 NHS ester (chloride) maintains its labeling properties over extended periods, making it suitable for various in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of Cyanine5 NHS ester (chloride) in animal models can vary with different dosages. At lower doses, the dye effectively labels target biomolecules without causing significant adverse effects. At higher doses, there may be potential toxic or adverse effects, such as cytotoxicity or interference with normal cellular functions. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential negative impacts on the animal models .

Metabolic Pathways

Cyanine5 NHS ester (chloride) is involved in metabolic pathways that include its interaction with enzymes and cofactors. The dye’s primary interaction is with amino groups in peptides, proteins, and oligonucleotides, leading to the formation of stable amide bonds. This interaction does not significantly alter the metabolic flux or metabolite levels in the cells, making it a reliable tool for studying various biochemical processes .

Transport and Distribution

Within cells and tissues, Cyanine5 NHS ester (chloride) is transported and distributed based on its interactions with specific transporters and binding proteins. The dye’s localization and accumulation depend on the presence of primary amines in the target biomolecules. Once labeled, the biomolecules can be tracked and visualized using fluorescence microscopy or other imaging techniques, providing valuable insights into their distribution and behavior within the cells .

Subcellular Localization

The subcellular localization of Cyanine5 NHS ester (chloride) is determined by its ability to label specific biomolecules with primary amines. The dye can be directed to various cellular compartments or organelles based on the targeting signals or post-translational modifications of the labeled biomolecules. This localization allows researchers to study the function and activity of the labeled molecules within specific subcellular regions, enhancing our understanding of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyanine5 NHS ester (chloride) typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the NHS ester derivative .

Industrial Production Methods: Industrial production of Cyanine5 NHS ester (chloride) follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including crystallization and chromatography, to ensure high purity and yield. The final product is often lyophilized and stored under dry, dark conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Cyanine5 NHS ester (chloride) primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds. This reactivity is exploited in bioconjugation techniques to label biomolecules .

Common Reagents and Conditions:

    Reagents: Primary amines, such as those found in lysine residues of proteins or amino-modified oligonucleotides.

    Conditions: Reactions are typically carried out in aqueous buffers at pH 7.5-9.0 to ensure the amine groups are nucleophilic.

Major Products: The primary product of these reactions is the amide-linked conjugate of Cyanine5 with the target biomolecule. This conjugate retains the fluorescent properties of Cyanine5, allowing for easy detection and quantification .

Scientific Research Applications

Cyanine5 NHS ester (chloride) has a broad range of applications in scientific research:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDRTLYIBJFWFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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